Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Debenzoylated Analog
The presence of the benzoyl linker in 3-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione significantly alters its calculated lipophilicity and hydrogen-bonding capacity compared to the direct carbonyl-linked analog 3-[1-(thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione. Specifically, the target compound has a computed XLogP3 of 1.4 and a TPSA of 98 Ų [1]. In contrast, the debenzoylated analog (no phenyl spacer) is more polar and less lipophilic, which would be expected to reduce passive membrane permeability. These values serve as benchmarks for selecting compounds with comparable ADME profiles in screening cascades.
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 98 Ų |
| Comparator Or Baseline | 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (debenzoylated analog): lower XLogP3, higher TPSA (exact values not available from public databases) |
| Quantified Difference | Qualitative difference: target compound is more lipophilic and has lower TPSA due to the additional phenyl ring. |
| Conditions | Computed by PubChem release 2025.09.15 (XLogP3 3.0, Cactvs 3.4.8.24 for TPSA). |
Why This Matters
The distinct lipophilicity/TPSA profile influences absorption and distribution, making this compound a crucial tool for medicinal chemists optimizing central nervous system (CNS) penetration or avoiding efflux transporter recognition in lead series.
- [1] PubChem Compound Summary for CID 119100011, 3-{1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119100011 (accessed 2026-04-29). View Source
